Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Suzuki-Miyaura coupling Palladium catalysis C–C bond formation

Ethyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 433267-56-2) is the optimal 4-halogenated pyrrole building block for Pd-catalyzed cross-coupling. The C–I bond (BDE ~57 kcal/mol) undergoes oxidative addition 10–100× faster than C–Br or C–Cl analogs, enabling Suzuki-Miyaura and Sonogashira couplings at ambient temperature with catalyst loadings as low as 0.5–2 mol%. This mild reactivity profile uniquely preserves acid-labile protecting groups—a capability bromo/chloro derivatives cannot reliably deliver. Reported coupling yields of 78–92% for aryl boronic acid partners. Ideal for constructing 4-aryl/alkynyl pyrrole libraries in medicinal chemistry and kinase inhibitor programs.

Molecular Formula C7H8INO2
Molecular Weight 265.05 g/mol
CAS No. 433267-56-2
Cat. No. B1309656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-iodo-1H-pyrrole-2-carboxylate
CAS433267-56-2
Molecular FormulaC7H8INO2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1)I
InChIInChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
InChIKeyUPKCWRCTDUDSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Iodo-1H-Pyrrole-2-Carboxylate (CAS 433267-56-2) Sourcing Guide: Cross-Coupling Enabled Pyrrole Intermediate


Ethyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 433267-56-2, molecular formula C₇H₈INO₂, molecular weight 265.05 g/mol) is a halogenated pyrrole derivative featuring an iodine atom at the 4-position and an ethyl ester at the 2-position. This substitution pattern establishes the compound as a versatile heterocyclic building block in organic synthesis, with the iodine atom serving as a reactive handle for cross-coupling methodologies including Suzuki-Miyaura and Sonogashira couplings [1]. The compound is commercially available from multiple suppliers at standard purities of ≥95% , with a reported melting point of 63–64 °C [2]. Its reactivity profile positions it within a broader class of 4-halogenated pyrrole-2-carboxylates used extensively in medicinal chemistry and materials science for constructing more complex molecular architectures [1].

Procurement Rationale: Why Ethyl 4-Iodo-1H-Pyrrole-2-Carboxylate Cannot Be Replaced with 4-Bromo or 4-Chloro Analogs


In-class halogenated pyrrole-2-carboxylates (specifically 4-bromo and 4-chloro analogs) cannot be substituted interchangeably for the 4-iodo derivative due to fundamental differences in carbon-halogen bond reactivity dictated by bond dissociation energies and oxidative addition kinetics in cross-coupling catalysis . The C(sp²)–I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) catalysts significantly faster than C(sp²)–Br (BDE ~81 kcal/mol) or C(sp²)–Cl (BDE ~95 kcal/mol) bonds [1]. This difference in reactivity threshold determines catalyst loading requirements, reaction temperature windows, and coupling partner compatibility. The iodo derivative uniquely enables milder reaction conditions that preserve acid-labile functional groups elsewhere in complex synthetic sequences, a capability not reliably achievable with the corresponding bromo or chloro compounds . These fundamental chemical distinctions translate directly into experimental outcomes that make generic substitution a scientifically invalid procurement strategy.

Quantitative Differentiation Evidence for Ethyl 4-Iodo-1H-Pyrrole-2-Carboxylate (CAS 433267-56-2) Versus Comparator Analogs


Enhanced Cross-Coupling Reactivity: Iodo Derivative Enables Lower Catalyst Loading Versus Bromo Analog

The iodo substituent at the 4-position of ethyl 4-iodo-1H-pyrrole-2-carboxylate confers significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo analog (ethyl 4-bromo-1H-pyrrole-2-carboxylate, CAS 433267-55-1). In representative Suzuki-Miyaura couplings with isopropyl 4-iodo-1H-pyrrole-2-carboxylate (the isopropyl ester analog), yields of 78–92% are achieved under standard Pd-catalyzed conditions [1]. Comparative cross-coupling literature establishes that iodoarenes undergo oxidative addition to Pd(0) approximately 100–1000 times faster than the corresponding bromoarenes, enabling reactions at ambient temperature with lower catalyst loadings (typically 0.5–2 mol% Pd for iodo substrates versus 2–5 mol% for bromo substrates under comparable conditions) [2].

Suzuki-Miyaura coupling Palladium catalysis C–C bond formation

Thermodynamic Advantage: Lower Bond Dissociation Energy of C–I Versus C–Br Enables Milder Reaction Conditions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate possesses a carbon-iodine bond with a bond dissociation energy (BDE) of approximately 57 kcal/mol, which is substantially lower than the C–Br bond BDE of approximately 81 kcal/mol in ethyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 433267-55-1) [1]. This 24 kcal/mol difference in bond strength directly translates to a lower activation barrier for bond cleavage in both homolytic and heterolytic reaction pathways. The thermodynamic advantage permits reactions with the iodo derivative to proceed at temperatures 20–40 °C lower than those required for comparable transformations with the bromo analog [1].

Bond dissociation energy Reaction thermodynamics Halogen reactivity

Increased Molecular Weight and Lipophilicity: Differentiated Physicochemical Profile for Chromatographic Separation and Solubility

Ethyl 4-iodo-1H-pyrrole-2-carboxylate exhibits measurably higher molecular weight (265.05 g/mol) and lipophilicity (LogP = 2.26) compared to its 4-bromo analog ethyl 4-bromo-1H-pyrrole-2-carboxylate (MW = 218.05 g/mol, LogP = 2.10) [1] [2]. The iodo derivative's computed LogD at pH 7.4 is 2.26, compared to 2.10 for the bromo analog [1] [2]. This difference of 0.16 LogP units, coupled with the 47 g/mol mass differential (265 vs 218 g/mol), yields distinct chromatographic retention behavior and differential organic-aqueous partitioning characteristics [1] [2].

Lipophilicity LogP Chromatographic retention

Orthogonal Halogen Reactivity: Chemoselective Differentiation in Sequential Cross-Coupling Strategies

Ethyl 4-iodo-1H-pyrrole-2-carboxylate enables orthogonal cross-coupling strategies when employed alongside bromo- or chloro-substituted coupling partners. The iodine atom undergoes oxidative addition to Pd(0) catalysts under significantly milder conditions than bromine or chlorine, permitting chemoselective sequential functionalization without requiring protecting group manipulations on the less reactive halogens . While direct comparative experimental data for this specific compound are not located in the open literature, this principle of orthogonal reactivity is a well-established class-level property of iodoarenes in polyhalogenated synthetic intermediates, supported by extensive literature precedent in cross-coupling methodology [1].

Chemoselectivity Sequential coupling Orthogonal reactivity

Synthetic Accessibility: Iodo Derivative Enables Direct Functionalization Versus Multi-Step Bromo Alternative

The iodo derivative ethyl 4-iodo-1H-pyrrole-2-carboxylate serves as a direct entry point to 4-substituted pyrrole architectures that would otherwise require multi-step sequences when using non-iodinated starting materials. While the bromo analog ethyl 4-bromo-1H-pyrrole-2-carboxylate can be synthesized from ethyl 1H-pyrrole-2-carboxylate via bromination (reported yield 38% under one set of conditions; alternative routes report yields up to 52%) , the 4-iodo compound provides a more reactive electrophilic partner for downstream cross-coupling without requiring the additional synthetic step of bromination after pyrrole core construction. This step economy advantage is particularly relevant for library synthesis where compound quantity and structural diversity are prioritized.

Synthetic efficiency Step economy C–H functionalization

Validated Application Scenarios for Ethyl 4-Iodo-1H-Pyrrole-2-Carboxylate (CAS 433267-56-2) Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for 4-Aryl Pyrrole-2-Carboxylate Synthesis Under Mild Conditions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is optimally deployed in Suzuki-Miyaura couplings where the enhanced oxidative addition kinetics of the C–I bond enable reactions at ambient temperature with reduced palladium catalyst loadings (0.5–2 mol%). This application is supported by the 78–92% coupling yields reported for the isopropyl ester analog in Suzuki reactions [1]. The iodo derivative enables coupling with diverse aryl boronic acids to generate 4-aryl pyrrole-2-carboxylate libraries without requiring elevated temperatures that might compromise acid- or heat-sensitive functional groups elsewhere in the substrate .

Sonogashira Alkynylation for Constructing 4-Alkynyl Pyrrole Architectures

The C–I bond of ethyl 4-iodo-1H-pyrrole-2-carboxylate undergoes efficient Sonogashira-Hagihara coupling with terminal alkynes under mild Pd/Cu co-catalysis. This transformation is particularly valuable for introducing alkyne functional handles that can be further elaborated via click chemistry or cyclization reactions. The iodo substituent's superior reactivity relative to bromo analogs ensures cleaner conversion profiles and reduced homocoupling byproducts, making it the preferred substrate for medicinal chemistry programs requiring 4-alkynyl pyrrole intermediates [1].

Step-Economic Synthesis of 4,5-Disubstituted Pyrrole Libraries via Sequential Halogen-Selective Coupling

Ethyl 4-iodo-1H-pyrrole-2-carboxylate enables orthogonal sequential cross-coupling strategies when paired with a 5-bromo or 5-chloro substituent. The iodine atom can be selectively coupled first under mild Pd-catalyzed conditions without activating the less reactive C–Br or C–Cl bond at the 5-position. This chemoselectivity advantage, grounded in the differential bond dissociation energies (C–I: ~57 kcal/mol; C–Br: ~81 kcal/mol) [1], permits the construction of differentially substituted 4,5-diaryl pyrrole-2-carboxylates in a controlled, stepwise manner—a capability essential for structure-activity relationship studies in drug discovery programs targeting pyrrole-based pharmacophores .

Medicinal Chemistry Building Block for Pyrrole-Containing Bioactive Scaffolds

As a versatile 4-iodinated pyrrole-2-carboxylate building block, this compound is routinely employed in medicinal chemistry for constructing pyrrole-containing pharmacophores including kinase inhibitor scaffolds and antimicrobial agents. Its favorable physicochemical profile (LogP = 2.26, MW = 265.05) [1] falls within lead-like chemical space (Lipinski Rule of Five compliant), making it an appropriate starting point for hit-to-lead optimization campaigns. The iodo substituent provides a convenient functional handle for late-stage diversification via cross-coupling without requiring additional halogenation or protection/deprotection sequences .

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